1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea
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Overview
Description
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzothiazole ring, a cyanovinyl group, and a thiourea moiety. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties .
Preparation Methods
The synthesis of 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions, which offer efficient and rapid synthesis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Complexation: It can form complexes with metal ions, which can be characterized by various spectroscopic techniques.
Scientific Research Applications
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea involves its interaction with molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . It can also scavenge free radicals, thereby exhibiting antioxidant properties . In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea can be compared with other thiourea derivatives and benzothiazole compounds:
Thiourea Derivatives: Compounds such as 1-(benzo[d]thiazol-2-yl)thiourea and 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea exhibit similar biological activities but differ in their structural features and specific applications
Benzothiazole Compounds: Benzothiazole derivatives like 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol and benzothiazole-based Schiff bases have diverse applications in medicinal chemistry and materials science
Properties
IUPAC Name |
1-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALLRKIAFYMOFT-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/C=C(/C#N)\C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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